An In-Depth Technical Guide to N,N-Dimethylpiperidin-4-amine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to N,N-Dimethylpiperidin-4-amine: Synthesis, Properties, and Applications
A Note on Chemical Nomenclature: This guide provides a comprehensive overview of N,N-dimethylpiperidin-4-amine (CAS No. 50533-97-6). While the initial topic specified N,3-dimethylpiperidin-4-amine, a thorough review of scientific literature and chemical databases reveals a scarcity of information on that specific isomer. Conversely, N,N-dimethylpiperidin-4-amine is a well-documented and commercially available compound with significant applications in research and development. It is presumed that this is the compound of interest for researchers and drug development professionals.
Introduction and Core Concepts
N,N-dimethylpiperidin-4-amine is a substituted heterocyclic amine that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a piperidine ring with a secondary amine at the 1-position and a tertiary dimethylamino group at the 4-position, imparts unique chemical properties. This combination of a nucleophilic secondary amine within the ring and a basic tertiary amine substituent makes it a valuable intermediate for creating complex molecular architectures.[2]
This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthesis protocol, and its established and potential applications in drug discovery, drawing from its known use as an intermediate for pharmaceuticals and its association with neurologically active compound classes.[2][4]
Chemical Structure and Identification
The fundamental structure of N,N-dimethylpiperidin-4-amine is a piperidine scaffold. The key features are a hydrogen atom on the ring nitrogen (position 1) and a dimethylamino group (-N(CH₃)₂) at the 4-position.
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IUPAC Name: N,N-dimethylpiperidin-4-amine[5]
The presence of both a secondary and a tertiary amine center allows for selective chemical modifications, a critical feature for its role as a synthetic intermediate.
Physicochemical and Safety Properties
The compound's physical and chemical properties are essential for its handling, storage, and application in experimental design. It is typically supplied as a colorless to pale yellow liquid.[2][7]
Table 1: Physicochemical Properties of N,N-Dimethylpiperidin-4-amine
| Property | Value | Source(s) |
| Molecular Weight | 128.22 g/mol | [2][3][5] |
| Boiling Point | 179.7 - 198 °C | [2][4][6] |
| Density | ~0.9 - 1.09 g/cm³ at 20°C | [2][4][6] |
| Flash Point | ~63 °C | [6][8] |
| pKa (Predicted) | 10.10 ± 0.10 | [4] |
| LogP (Predicted) | 0.26 | [6] |
| Solubility | Miscible with ethanol, ether; limited water solubility. | [2] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon).[4][7] |
Safety and Handling Profile
N,N-dimethylpiperidin-4-amine is classified as a corrosive and irritant.[5] It is harmful if swallowed or inhaled.[5][6] GHS hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[5][8] It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[6] Proper personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[6]
Synthesis Protocol: Reductive Amination
A common and reliable method for synthesizing N,N-dimethylpiperidin-4-amine is the reductive amination of a protected 4-piperidone precursor. This process involves forming an enamine or iminium ion intermediate, which is then reduced in situ.
Causality of Experimental Choices:
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N-Boc Protection: The synthesis starts with N-(tert-Butoxycarbonyl)-4-piperidone. The Boc group protects the piperidine nitrogen, preventing it from reacting with the amine or the reducing agent. This ensures that the reductive amination occurs selectively at the ketone position.
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is particularly effective for reducing iminium ions in the presence of ketones, minimizing the side reaction of direct ketone reduction.[4][9] Sodium triacetoxyborohydride is another suitable alternative often used in modern reductive aminations.[10]
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Deprotection: After the dimethylamino group is installed, the Boc protecting group is removed using a strong acid like concentrated HCl.[4][9]
-
Workup: The final workup involves basification with NaOH to deprotonate the amine salts, rendering the final product soluble in organic solvents for extraction.[4][9]
Detailed Step-by-Step Methodology:
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Reaction Setup: To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (9.8 mmol).[4][9]
-
Reduction: Add sodium cyanoborohydride (4.3 mmol) to the mixture at room temperature.[4][9] Allow the reaction to stir for 4 days.
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Boc Deprotection: Carefully add concentrated HCl (10 mL) to the reaction mixture. The volume is then reduced in vacuo to remove the methanol.[4][9]
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Aqueous Workup: Dissolve the resulting residue in water (30 mL). Adjust the pH to 10 by adding a 2M NaOH solution.[4][9]
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Extraction: Extract the aqueous solution with methylene chloride (3 x 20 mL).[4][9]
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Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, N,N-dimethylpiperidin-4-amine.[4][9]
Synthesis Workflow Diagram
Caption: Role of N,N-dimethylpiperidin-4-amine as a versatile synthetic scaffold.
Conclusion
N,N-dimethylpiperidin-4-amine is a foundational chemical entity whose structural simplicity belies its significant utility. For researchers, scientists, and drug development professionals, it represents a readily accessible and versatile starting point for constructing novel chemical matter. Its established synthesis routes, well-characterized properties, and proven application as a precursor to bioactive molecules in areas ranging from CNS disorders to infectious diseases make it an indispensable tool in the modern synthetic chemist's arsenal.
References
- Vertex AI Search. (n.d.). N,N-Dimethylpiperidin-4-amine CAS 50533-97-6 Product Specification.
- Vertex AI Search. (n.d.). High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis.
- Alachem Co., Ltd. (n.d.). 50533-97-6 | N,N-Dimethylpiperidin-4-amine.
- Chemsrc. (2025). N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6.
- ChemicalBook. (2026). N,N-Dimethylpiperidin-4-amine | 50533-97-6.
- PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391.
- TCI Chemicals. (n.d.). N,N-Dimethylpiperidin-4-amine | 50533-97-6.
- Sigma-Aldrich. (n.d.). N,N-Dimethylpiperidin-4-amine | 50533-97-6.
- ChemicalBook. (n.d.). N,N-Dimethylpiperidin-4-amine synthesis.
- Gschaider, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
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